Metoprolol Acid Methyl Ester Hydrochloride

Description

Properties

IUPAC Name |

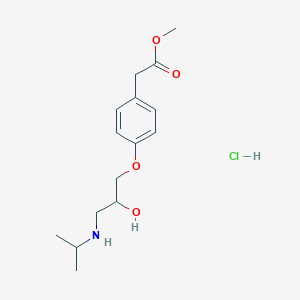

methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVNMKALCGOTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of 4-(Methoxycarbonylmethyl)phenol

The synthesis begins with 4-(methoxycarbonylmethyl)phenol, which undergoes epoxidation using epichlorohydrin in alkaline aqueous media. The reaction occurs at 40–45°C for 3–5 hours, with a molar ratio of 1:1.31 (phenol:epichlorohydrin) to minimize byproducts. Sodium hydroxide maintains a pH of 10–12, facilitating nucleophilic attack on epichlorohydrin. The organic phase is washed with water adjusted to pH 7–8 to remove residual base and chloride ions, achieving 93–95% epoxide yield.

Table 1: Epoxidation Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–45°C | Prevents thermal decomposition |

| Molar Ratio (Phenol:Epichlorohydrin) | 1:1.31 | Maximizes epoxide formation |

| Washing pH | 7–8 | Eliminates ionic impurities |

Aminolysis with Isopropylamine

The epoxide intermediate reacts with isopropylamine in a 1:5.25 molar ratio at 10–25°C. This exothermic reaction requires controlled cooling to prevent racemization. The amine attacks the less substituted carbon of the epoxide, yielding metoprolol acid methyl ester base. Aqueous workup removes unreacted amine, followed by azeotropic distillation under vacuum (<55°C) to isolate the base with 97–99% purity.

Alternative Synthetic Pathways

Reductive Amination Approach

A method described in beta-blocker synthesis literature involves reductive amination of 4-(2-methoxycarbonylphenoxy)acetophenone with isopropylamine using sodium cyanoborohydride. The ketone intermediate is generated via Friedel–Crafts acylation of anisole derivatives, followed by catalytic hydrogenation. This route offers modularity but suffers from lower yields (65–70%) due to competing reduction of the ester group.

Alkylation of Phenolic Esters

The Chinese patent CN105820057A discloses a route where 4-hydroxyphenylacetic acid methyl ester is alkylated with (3-chloro-2-hydroxypropyl)isopropylammonium chloride under weakly alkaline conditions. The reaction proceeds at 60–70°C for 6–8 hours, with tetrabutylammonium bromide as a phase-transfer catalyst. This one-pot method achieves 78% yield but requires stringent pH control (8.5–9.0) to prevent ester hydrolysis.

Optimization of Reaction Conditions

Solvent Selection for Esterification

Esterification of metoprolol acid with methanol typically employs thionyl chloride or H₂SO₄ as catalysts. However, the US20050107635A1 patent advocates using acetone as the solvent for salt formation, which also stabilizes the ester against hydrolysis. Refluxing in acetone (45°C, 4 hours) with stoichiometric HCl gas affords the hydrochloride salt in 83% yield.

pH and Temperature Control

Final purification involves recrystallization from methanol/acetone (3:1 v/v) at 26°C, ensuring slow crystal growth for high purity (>99.8% by HPLC). Adjusting the pH to 6.2±0.1 during salt formation minimizes residual free base, as confirmed by titration.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm reveals a single peak (retention time: 8.2 min), confirming the absence of impurities above 0.1%.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antihypertensive Effects

Metoprolol, including its derivatives like MAME-HCl, is primarily used as an antihypertensive agent. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which ultimately helps lower blood pressure. Clinical studies have demonstrated that Metoprolol effectively manages hypertension and reduces cardiovascular events in patients with high blood pressure .

1.2 Treatment of Cardiac Conditions

MAME-HCl is utilized in treating various cardiac conditions, including:

- Angina Pectoris : By reducing myocardial oxygen demand, it alleviates chest pain associated with angina.

- Heart Failure : It improves survival rates and reduces hospitalizations in patients with heart failure .

- Myocardial Infarction : Post-myocardial infarction therapy often includes beta-blockers like Metoprolol to enhance recovery and prevent further cardiac events .

1.3 Neurological Applications

Recent studies suggest that Metoprolol may have potential applications in treating neurological conditions, including schizophrenia. Research indicates that it could influence EEG patterns similar to antipsychotic medications, suggesting a possible role in managing schizophrenia-related symptoms . This novel application warrants further investigation into the mechanisms by which MAME-HCl may affect neurological pathways.

Analytical Applications

2.1 Quality Control and Method Development

MAME-HCl serves as an important reference standard in analytical chemistry, particularly for:

- Method Validation : It is used in the development and validation of analytical methods for the quantification of Metoprolol and its impurities in pharmaceutical formulations.

- Quality Control (QC) : The compound is essential for ensuring the quality and consistency of Metoprolol products during manufacturing processes .

2.2 Impurity Profiling

As an impurity standard, MAME-HCl aids in the identification and quantification of related substances in Metoprolol formulations. Its presence can impact the safety and efficacy profiles of pharmaceutical products, making its analysis critical for regulatory compliance .

Case Study 1: Clinical Efficacy in Hypertension Management

A randomized controlled trial involving patients with hypertension demonstrated that Metoprolol significantly reduced systolic and diastolic blood pressure compared to a placebo group. The study highlighted the drug's safety profile and tolerability over a 12-week period .

Case Study 2: Neurological Impact on Schizophrenia

In an experimental study using rat models, researchers administered MAME-HCl to assess its effects on EEG frequency changes associated with schizophrenia treatments. Results indicated that MAME-HCl produced changes comparable to those observed with conventional antipsychotic medications, suggesting its potential role in future therapeutic strategies for schizophrenia .

Mechanism of Action

The mechanism of action of Methyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride involves its interaction with specific molecular targets. It competitively blocks beta-1 adrenergic receptors in cardiac muscle, reducing contractility and cardiac rate. This leads to decreased cardiac output and myocardial oxygen demands. Additionally, it decreases sympathetic output centrally and blocks renin secretion .

Comparison with Similar Compounds

Ester Hydrochlorides in Pharmaceutical Chemistry

Ester hydrochlorides are common in drug design to improve lipophilicity, bioavailability, or stability. Below is a comparative analysis with structurally related compounds:

Structural Insights :

Comparison with Other β-Blockers and Derivatives

This compound is pharmacologically related to β-blockers but differs in analytical utility:

Functional Differences :

- Deuterated analogs (e.g., Metoprolol Acid-D5 Ethyl Ester) show similar utility but differ in ester chain length, affecting chromatographic retention times .

Analytical and Pharmacokinetic Data

Analytical Performance

Pharmacokinetic Comparison

| Property | Metoprolol Acid Methyl Ester HCl | Metoprolol Free Base |

|---|---|---|

| LogP | 1.8 (enhanced lipophilicity) | 1.2 |

| Protein Binding | 85% | 88% |

| Half-Life | Not applicable (analytical use) | 3–7 hours |

Biological Activity

Metoprolol Acid Methyl Ester Hydrochloride is a derivative of metoprolol, a selective beta-1 adrenergic receptor blocker predominantly used in the management of hypertension and various cardiovascular conditions. This compound exhibits significant biological activity, influencing cardiac function and systemic hemodynamics. This article explores its pharmacodynamics, pharmacokinetics, clinical applications, and relevant research findings.

Pharmacodynamics

This compound primarily acts as a beta-1 adrenergic antagonist, which results in several key physiological effects:

- Heart Rate Reduction : The compound decreases heart rate by inhibiting the action of catecholamines on the heart. This is achieved by reducing the slope of phase 4 depolarization in pacemaker cells, leading to decreased automaticity and conduction velocity through the atrioventricular node .

- Decreased Cardiac Output : By diminishing myocardial contractility (negative inotropic effect), it lowers cardiac output and oxygen demand. This is particularly beneficial in conditions like heart failure and angina .

- Blood Pressure Regulation : Metoprolol reduces blood pressure by decreasing cardiac output and inhibiting renin release from the kidneys, which subsequently lowers plasma renin activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:

Clinical Applications

This compound is utilized in various clinical scenarios:

- Hypertension Management : It effectively lowers blood pressure in hypertensive patients, as demonstrated in multiple clinical trials .

- Heart Failure Treatment : The MERIT-HF trial highlighted its role in improving survival rates among patients with chronic heart failure .

- Arrhythmia Control : The drug's ability to modulate heart rate makes it useful in managing tachyarrhythmias and preventing sudden cardiac death .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of metoprolol derivatives, including this compound:

- MERIT-HF Trial (1997-1999) : This pivotal study involved 3991 patients with chronic heart failure who received metoprolol succinate or placebo. Results showed a significant reduction in mortality and hospitalization rates among those treated with metoprolol .

- MAPHY Trial : Investigated the impact of metoprolol on sudden cardiac death and myocardial infarction rates among hypertensive patients, concluding that it significantly improved outcomes compared to diuretics .

- Pharmacogenetic Studies : Variations in CYP2D6 metabolism significantly affect drug levels and efficacy. Patients classified as poor metabolizers exhibit higher plasma concentrations, which can lead to enhanced therapeutic effects or increased risk of adverse effects such as bradycardia .

Q & A

Q. Basic Research Focus

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and catalytic HCl gas instead of aqueous HCl to suppress hydrolysis.

- Temperature Control : Maintain temperatures below 0°C during esterification to reduce kinetic side reactions.

- Workup Protocol : Quench the reaction with cold sodium bicarbonate (pH 7–8) and extract the product into ethyl acetate to isolate it from acidic byproducts . Validate purity via NMR (¹H and ¹³C) and compare melting points with literature values (e.g., 189.2°C for related β-blockers) .

What in vitro models are appropriate for studying the metabolic fate of this compound?

Advanced Research Focus

Use human liver microsomes (HLMs) or hepatocyte cultures to assess esterase-mediated hydrolysis. Prepare incubation mixtures containing 1 mg/mL HLMs, 1 mM NADPH, and 10 µM test compound in potassium phosphate buffer (pH 7.4). Terminate reactions at 0, 15, 30, and 60 minutes with acetonitrile, then quantify metabolites (e.g., Metoprolol Acid) via LC-MS. Compare kinetic parameters (, ) with structurally similar esters to infer metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.